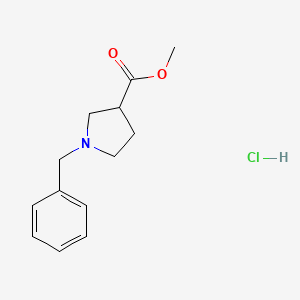
Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride
Vue d'ensemble
Description
“Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number 17012-21-4 . It has a molecular weight of 219.28 . The IUPAC name for this compound is methyl 1-benzyl-3-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride” is 1S/C13H17NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride” is a liquid at room temperature . It has a boiling point of 292.1°C at 760 mmHg .Applications De Recherche Scientifique
Synthesis and Improvement
Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride is involved in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, a process characterized by condensation, N-alkylation, and hydrolysis, yielding a high purity product suitable for scale-up production (Cheng Qing-fang, 2005).
Antimicrobial Applications
In antimicrobial research, the compound has been used in the microwave-assisted synthesis of derivatives like 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid. These derivatives have shown promising antimicrobial activity, with some compounds like 1-acetyl-2-benzylpyrrolidine-2-carboxamide being identified as potent products (K. Sreekanth & A. Jha, 2020).
Pharmacological Research
Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride plays a role in pharmacological research. Compounds derived from it have been synthesized and transformed into salts for pharmacological testing. These compounds are studied in biochemical and behavioral pharmacology to assess their therapeutic potential (V. Valenta et al., 1996).
Chemiluminescence in Analytical Chemistry
The compound has applications in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. It serves as a derivatization reagent for carboxylic acids and amines, enhancing the sensitivity and selectivity of the HPLC analysis (H. Morita & M. Konishi, 2002).
Cancer Treatment Research
In cancer research, derivatives of this compound, like 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), have been developed. These derivatives show excellent potency against PARP enzymes and are explored for their potential in treating cancer (T. Penning et al., 2009).
Synthesis and Properties of Antibacterial Agents
Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride has been used in synthesizing potent antibacterial agents. The synthesis process of these agents, such as 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, involves developing efficient asymmetric syntheses of enantiomers, showing better in vivo activity and improved solubility profiles (T. Rosen et al., 1988).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
methyl 1-benzylpyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHCDXMOXVQSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403673.png)
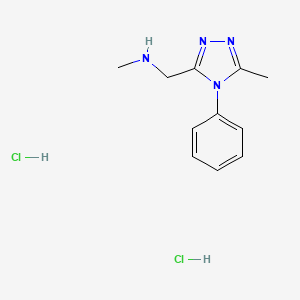

![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)


![Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1403684.png)
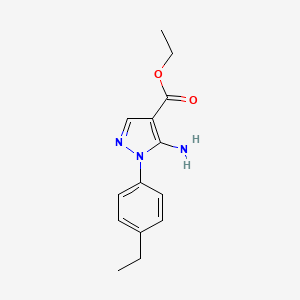

![3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403688.png)
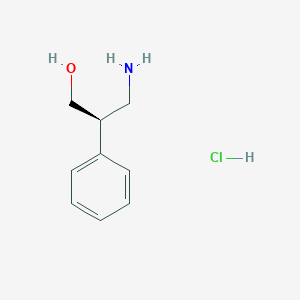
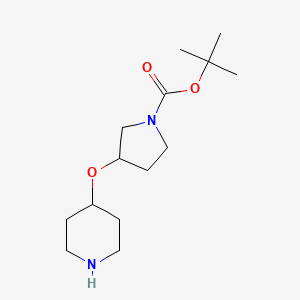
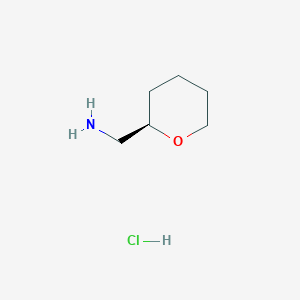
![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)